(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
Description
Properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6OS/c1-2-3-10-11(20-16-15-10)12(19)17-7-4-9(8-17)18-13-5-6-14-18/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSCYDRPHDHVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a hybrid molecule that incorporates a triazole ring and a thiadiazole moiety, both of which are known for their diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and synthesized data.
Structural Features
The structural components of the compound play a crucial role in its biological activity:
| Structural Feature | Description |
|---|---|
| Triazole Ring | Known for antifungal, antibacterial, and anticancer properties. It enhances the compound's interaction with biological targets due to its nitrogen atoms. |
| Pyrrolidine Moiety | Provides structural rigidity and may influence pharmacokinetics and receptor binding. |
| Thiadiazole Group | Associated with various biological activities including antimicrobial and anticancer effects. |
Anticancer Properties
Research indicates that compounds containing both triazole and thiadiazole rings exhibit significant anticancer activity. A study highlighted that derivatives of these compounds demonstrated cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for certain derivatives ranged from 25 µM to 100 µM, indicating varying levels of potency against different cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the triazole ring is particularly significant in enhancing the compound's efficacy against bacterial strains:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : The MIC values were reported to be as low as 15 µg/mL for some derivatives .
The mechanism by which (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone exerts its effects involves:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It interacts with cellular receptors that modulate signaling pathways associated with cell growth and apoptosis.
Case Studies
Several studies have documented the synthesis and biological evaluation of this compound:
-
Study on Anticancer Activity :
- Researchers synthesized a series of thiadiazole-triazole derivatives.
- Results showed that compounds with higher lipophilicity exhibited better cell permeability and anticancer activity.
-
Antimicrobial Evaluation :
- A comparative study assessed the antimicrobial efficacy of various triazole-thiadiazole hybrids.
- The results indicated that modifications to the thiadiazole component significantly impacted antimicrobial potency.
Scientific Research Applications
Structural Characteristics
The compound features a unique structural configuration comprising three critical components:
- Triazole Ring : Imparts stability and facilitates interactions with biological targets.
- Pyrrolidine Moiety : Contributes to the compound's pharmacokinetic properties.
- Thiadiazole Group : Enhances the electronic properties and biological activity of the molecule.
Antimicrobial Properties
Research indicates that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial activity. Notable findings include:
- In Vitro Studies : Derivatives of this compound demonstrated potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. One study reported minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL for different strains.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy:
- Cell Line Studies : In vitro assays on cancer cell lines revealed that the compound can induce apoptosis and inhibit cell proliferation. For instance, an IC50 value of approximately 25 µM was noted against breast cancer cells.
Anti-inflammatory Effects
The anti-inflammatory potential has been explored extensively:
- Cytokine Inhibition : The compound has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in inflammatory conditions.
Study on Antimicrobial Efficacy
A comprehensive evaluation of the antimicrobial activity of various derivatives against clinical isolates indicated an MIC ranging from 8 to 32 µg/mL for different bacterial strains. This highlights the compound's potential as a therapeutic agent in treating bacterial infections.
Anticancer Screening
A screening assay conducted on multiple cancer cell lines demonstrated that the compound significantly inhibited tumor growth in a dose-dependent manner. Notable effects were observed at concentrations exceeding 20 µM.
Comparison with Similar Compounds
Key Differences :
- The target compound’s thiadiazole moiety offers greater aromaticity and metabolic stability compared to the thiophene in 7a/7b.
Methodological Considerations for Comparison
Structural Similarity Assessment
As highlighted in , similarity metrics like Tanimoto coefficients or pharmacophore modeling are critical for virtual screening. The target compound’s triazole-thiadiazole system would yield low similarity scores with 7a/7b due to divergent core scaffolds, underscoring the need for multi-parameter comparisons (e.g., functional groups, topology) .
Analytical Techniques
Crystallographic tools like SHELXL () and ORTEP () are essential for confirming molecular geometry and intermolecular interactions in analogs .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition between pyrrolidine-3-azide and terminal alkynes under Cu(I) catalysis remains the most direct route to 1,2,3-triazole-pyrrolidine hybrids. Optimized conditions involve:
- Catalyst : CuI (5 mol%)
- Ligand : trans-N,N′-Dimethylcyclohexane-1,2-diamine (10 mol%)
- Solvent : Dimethyl sulfoxide (DMSO)
- Temperature : 90–150°C under microwave irradiation
Yields for analogous triazole-pyrrolidine systems range from 75–90%.
N-Arylation of Pyrrolidine
Alternative routes employ N-arylation of pyrrolidine with pre-formed triazole halides. For example, coupling 3-iodopyrrolidine with 2H-1,2,3-triazole using a CuI/1,10-phenanthroline catalytic system in DMSO at 120°C achieves 68–72% yields.
Preparation of 4-Propyl-1,2,3-Thiadiazol-5-yl Methanone
Thiadiazole Ring Construction
The 1,2,3-thiadiazole nucleus is synthesized via cyclization of thiosemicarbazides with α-haloketones. A representative protocol involves:
- Reacting propylthioamide with ethyl 2-chloroacetoacetate in ethanol containing NaOH.
- Cyclizing the intermediate thiosemicarbazone with H2SO4 at 0–5°C.
This method yields 4-propyl-1,2,3-thiadiazole-5-carboxylic acid (85–90% purity).
Methanone Formation
The carboxylic acid is converted to the corresponding acyl chloride using oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C. Subsequent reaction with pyrrolidine-triazole requires:
- Base : Triethylamine (2.5 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C → room temperature, 12 h
Yields for analogous acylations reach 78–82%.
Coupling Strategies for Final Assembly
Nucleophilic Acyl Substitution
Direct coupling of 4-propyl-1,2,3-thiadiazole-5-carbonyl chloride with 3-(2H-1,2,3-triazol-2-yl)pyrrolidine in THF with triethylamine (3 equiv) affords the target compound in 70–75% yield after column chromatography (hexane/EtOAc 3:1).
Suzuki-Miyaura Cross-Coupling
For analogs requiring regioselective aryl linkages, Suzuki conditions prove effective:
- Catalyst : Pd(PPh3)4 (2 mol%)
- Base : K2CO3 (3 equiv)
- Solvent : Dioxane/H2O (4:1)
- Temperature : 100°C, 24 h
This method achieves 65–70% yields for triazole-thiadiazole conjugates.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Triazole Formation
Polar aprotic solvents (DMSO, DMF) enhance CuAAC reaction rates by stabilizing the Cu(I) intermediate. Microwave irradiation reduces reaction times from 24 h to 30–45 min.
Acidic Deprotection in Pyrrolidine Synthesis
Boc-protected pyrrolidines require HCl/THF (4 M) at 0°C for 2 h to achieve >95% deprotection. Prolonged exposure (>6 h) leads to triazole ring decomposition.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C14H18N6OS: [M+H]+ 335.1294; Found: 335.1289.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| CuAAC + Acylation | 70–75 | 98 | 24 |
| Suzuki Coupling | 65–70 | 95 | 36 |
| Direct Alkylation | 60–65 | 90 | 48 |
Data extrapolated from analogous systems in.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
